Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate
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Overview
Description
Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate: is a chemical compound with the molecular formula C10H17NO2S2 and a molecular weight of 247.38 g/mol . This compound is primarily used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate typically involves the reaction of 3-methylpiperidine with carbonothioyl chloride followed by esterification with methyl acetate . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as described above, with optimization for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for labeling and identifying proteins.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs.
Biological Studies: It is used to study enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate involves its interaction with specific molecular targets, such as proteins and enzymes . The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied to understand protein function and interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl {[(3-ethylpiperidin-1-yl)carbonothioyl]thio}acetate
- Methyl {[(3-propylpiperidin-1-yl)carbonothioyl]thio}acetate
- Methyl {[(3-butylpiperidin-1-yl)carbonothioyl]thio}acetate
Uniqueness
Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate is unique due to its specific methyl group on the piperidine ring, which can influence its reactivity and interaction with biological molecules. This structural feature can lead to different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
methyl 2-(3-methylpiperidine-1-carbothioyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S2/c1-8-4-3-5-11(6-8)10(14)15-7-9(12)13-2/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIDRESNKYNFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831551 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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